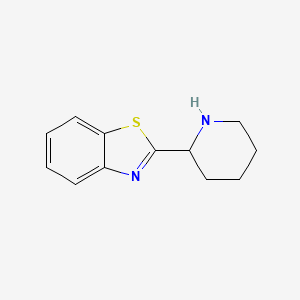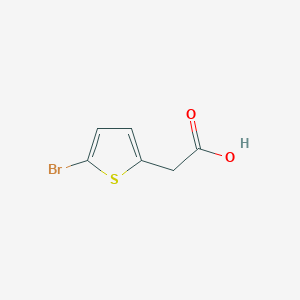
Amino-(4-benzyloxy-phenyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Amino-(4-benzyloxy-phenyl)-acetic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular formula of the compound is C16H17NO3 . The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
The compound may undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.311 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 460.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .科学的研究の応用
Electrochemical Properties for Supercapacitors :
- The study by Kowsari et al. (2019) explores the use of derivatives of phenylglycine, including 2-[(4-chlorobenzoyl) amino] phenyl acetic acid, in enhancing the electrochemical properties of poly ortho aminophenol films. These derivatives show promise for applications in supercapacitors due to their high specific capacitance and electrochemical performance (Kowsari et al., 2019).
Antibacterial Activity :
- Kadian et al. (2012) synthesized derivatives of benzoxazine, which included {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid}, and evaluated their antibacterial activity. Certain compounds demonstrated good antibacterial activity against strains like E. coli and Staphylococcus aureus (Kadian et al., 2012).
Antimicrobial Activities :
- Patel and Shaikh (2011) conducted a study on 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, derived from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid. These compounds showed notable antimicrobial activity, making them potential candidates for antimicrobial applications (Patel & Shaikh, 2011).
Application in Ulcerative Colitis Treatment :
- A study by Jilani et al. (2013) reported the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid and its evaluation for inflammatory bowel diseases, particularly ulcerative colitis. This compound showed effectiveness comparable to 5-aminosalicylic acid, suggesting potential therapeutic applications (Jilani et al., 2013).
Physiologic Acetylation Reaction :
- Sherwin (1924) investigated the detoxication of para-amino phenyl acetic acid through acetylation in human beings, rabbits, and dogs. This study sheds light on the physiological reactions and metabolism of related compounds (Sherwin, 1924).
Cholinesterase Inhibitor Synthesis :
- Research by Kos et al. (2021) involved synthesizing a library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides as potential acetyl- and butyrylcholinesterase inhibitors. This research highlights the compound's potential application in treating conditions like Alzheimer’s disease (Kos et al., 2021).
作用機序
Target of Action
A structurally similar compound, 4-amino-n-[4-(benzyloxy)phenyl]butanamide, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
It’s likely that the compound interacts with its target enzyme through a combination of hydrogen bonding and hydrophobic interactions . These interactions may alter the enzyme’s activity, leading to changes in the biochemical pathways it’s involved in .
Biochemical Pathways
If the compound does indeed target leukotriene a-4 hydrolase, it could potentially influence the leukotriene biosynthesis pathway . This could have downstream effects on inflammatory and immune responses.
Result of Action
If the compound does inhibit leukotriene a-4 hydrolase, it could potentially reduce the production of leukotrienes . This could have various effects at the cellular level, potentially reducing inflammation and modulating immune responses.
将来の方向性
The future directions of research on this compound could involve further exploration of its potential uses in organic synthesis, particularly in Suzuki–Miyaura coupling . Additionally, the compound’s mechanism of action could be further investigated to understand its potential therapeutic applications .
特性
IUPAC Name |
2-amino-2-(4-phenylmethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQBQIJCPWCCQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392570 |
Source


|
| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(4-benzyloxy-phenyl)-acetic acid | |
CAS RN |
72028-74-1 |
Source


|
| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)


![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)






![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)


